molecular formula C10H19NO2 B165956 Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate CAS No. 137864-55-2

Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate

Cat. No. B165956
M. Wt: 185.26 g/mol
InChI Key: OEVPWNDDKHZLQU-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate, commonly known as AMCHA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amino acid derivative that has been studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of AMCHA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.

Biochemical And Physiological Effects

AMCHA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

AMCHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. In addition, it can be difficult to work with, as it is a highly reactive compound that requires careful handling.

Future Directions

There are several future directions for research on AMCHA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for AMCHA, as well as its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these diseases. Finally, there is also interest in exploring the use of AMCHA in combination with other drugs, to enhance its therapeutic effects.

Scientific Research Applications

AMCHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.

properties

CAS RN

137864-55-2

Product Name

Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 1-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-8,11H2,1H3

InChI Key

OEVPWNDDKHZLQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCCC1)CN

Canonical SMILES

CCOC(=O)C1(CCCCC1)CN

synonyms

ETHYL 1-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Excess Raney Nickel in an ethanol slurry was added to a solution of 1-cyano-cyclohexanecarboxylic acid ethyl ester in ethanol under a nitrogen atmosphere. The nitrogen atmosphere was replaced with excess hydrogen gas and the mixture was allowed to stir overnight. The reaction mixture was filtered through celite and the solvent was removed. The compound was clean enough to continue without purification. 80% yield. MH+=186.2.
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Synthesis routes and methods III

Procedure details

Platinum (IV) oxide (1.72 g) was added to a solution of ethyl 1-cyanocyclohexanecarboxylate (17.15 g, 94.6 mmol) in concentrated hydrochloric acid (20 mL) and ethanol (200 mL), and the mixture was placed under hydrogen pressure on a Parr apparatus and shaken for 20 hours. The solvent was removed under reduced pressure, and the residue was diluted with water. The resulting mixture was adjusted to pH 7 with the addition of solid sodium carbonate and then extracted several times with dichloromethane. The combined extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 5.67 g of ethyl 1-(aminomethyl)cyclohexanecarboxylate as a colorless oil. A portion of the water was removed from the aqueous layer, and dichloromethane was added. The mixture was stirred overnight at ambient temperature, and the organic fraction was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 11.69 g of ethyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride as a white solid.
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